2-Amino-2-(pyrimidin-5-yl)acetic acid
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Overview
Description
2-Amino-2-(pyrimidin-5-yl)acetic acid is an organic compound that belongs to the class of amino acids It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(pyrimidin-5-yl)acetic acid typically involves the condensation of suitable precursors under controlled conditions. One common method involves the reaction of pyrimidine derivatives with glycine or its esters in the presence of catalysts. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often involving the use of hydrogen gas and catalysts.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in reduction reactions.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids .
Scientific Research Applications
2-Amino-2-(pyrimidin-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-2-(pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes, influencing their activity and function. The exact pathways and targets depend on the specific context in which the compound is used, but it often involves interactions with nucleic acids and proteins .
Comparison with Similar Compounds
- 2-Amino-2-(pyridin-3-yl)acetic acid
- 2-Amino-2-(pyrimidin-4-yl)acetic acid
- 2-Amino-2-(pyrimidin-6-yl)acetic acid
Comparison: 2-Amino-2-(pyrimidin-5-yl)acetic acid is unique due to the specific positioning of the amino and carboxyl groups on the pyrimidine ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its analogs. For example, the 5-position on the pyrimidine ring may offer different steric and electronic properties compared to the 3-, 4-, or 6-positions, leading to variations in chemical behavior and biological activity .
Properties
Molecular Formula |
C6H7N3O2 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-amino-2-pyrimidin-5-ylacetic acid |
InChI |
InChI=1S/C6H7N3O2/c7-5(6(10)11)4-1-8-3-9-2-4/h1-3,5H,7H2,(H,10,11) |
InChI Key |
QAQVVGNEMNFZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(C(=O)O)N |
Origin of Product |
United States |
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